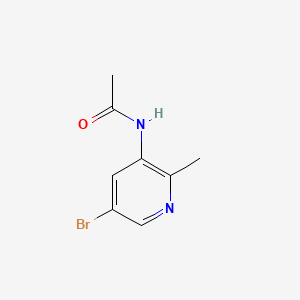

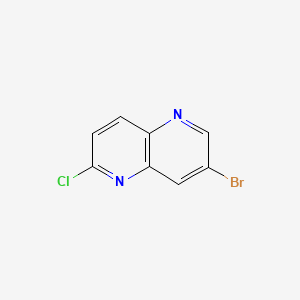

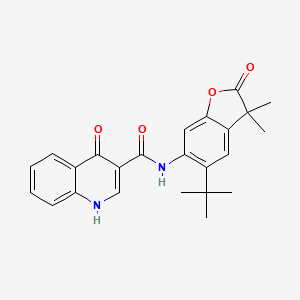

1-(Phenylsulphonyl)-2,5-dimethyl-7-azaindole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a compound typically includes its molecular formula, structure, and possibly its weight and other basic properties.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry to determine the 3D structure of the molecule.Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances, its reactivity, and what products are formed.Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as stability, reactivity, etc.).Wissenschaftliche Forschungsanwendungen

Photoluminescence and Electroluminescence in Silole Compounds

New silole compounds incorporating 7-azaindolyl groups have been synthesized, showcasing their ability to bind to metal ions. These compounds, including variants with 7-azaindolylphenyl and 2,2'-dipyridylamino groups, display bright green emissions in both solution and solid states. Their photoluminescence and electroluminescence properties suggest potential applications in materials science, especially for organic light-emitting diodes (OLEDs) and as metal ion sensors (Lee et al., 2004).

Photochromic Properties in Dithiazolyl-Azaindole Derivatives

A triangular dithiazolyl-azaindole derivative has been developed as a highly sensitive photochromic molecule. This compound demonstrates significant photoreactivity in both polar and nonpolar solvents, attributed to intramolecular hydrogen bonding. Its photochromic properties in various solvents and in the single-crystal state suggest potential uses in photoreactive materials and molecular switches (Fukumoto et al., 2011).

Aggregation-Induced Emission in Organogels

Organogels based on 5-(4-nonylphenyl)-7-azaindole have been identified for their aggregation-induced emission (AIE) properties. The formation of supramolecular organogels through self-association indicates potential applications as blue emitters in solid states and for developing new classes of materials with unique photophysical properties (López & García-Frutos, 2015).

Azaindole Derivatives as HIV-1 Inhibitors

Azaindole derivatives have been studied for their potential as inhibitors of HIV-1 attachment. These compounds have shown significant improvements in antiviral activity and pharmaceutical properties, leading to the development of clinical study candidates. This research highlights the therapeutic potential of azaindole derivatives in the treatment of HIV-1 (Wang et al., 2009).

Safety And Hazards

This involves researching the compound’s toxicity, potential health effects, and necessary safety precautions when handling it.

Zukünftige Richtungen

This could involve potential applications of the compound, areas for further research, or possible improvements to its synthesis.

Please consult with a professional chemist or a relevant expert for accurate information and always follow safety guidelines when handling chemicals. This is a general approach and may not apply to all compounds. For specific compounds, especially those not well-studied, information may be limited or unavailable.

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-2,5-dimethylpyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-11-8-13-9-12(2)17(15(13)16-10-11)20(18,19)14-6-4-3-5-7-14/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUDXXIMJAZOFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C1)N(C(=C2)C)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylsulphonyl)-2,5-dimethyl-7-azaindole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4ar,7aS)-tert-butyl 2-(aminomethyl)hexahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B580805.png)

![[(3R)-3-Methyloxolan-3-yl]methanol](/img/structure/B580808.png)

![6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B580814.png)